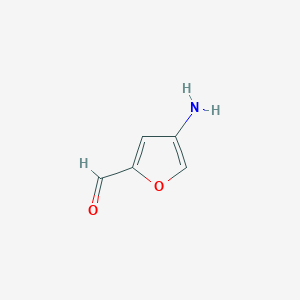
2-Furancarboxaldehyde, 4-amino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furancarboxaldehyde, 4-amino- is an organic compound that belongs to the furan family It is characterized by a furan ring substituted with an aldehyde group at the 2-position and an amino group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Furancarboxaldehyde, 4-amino- can be achieved through several methods. One common approach involves the reaction of furfural with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of 2-Furancarboxaldehyde, 4-amino- often involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Furancarboxaldehyde, 4-amino- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides can be used for substitution reactions involving the amino group.
Major Products:
Oxidation: 2-Furancarboxylic acid.
Reduction: 2-Furancarbinol.
Substitution: Various substituted furans depending on the reagents used.
Applications De Recherche Scientifique
2-Furancarboxaldehyde, 4-amino- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Furancarboxaldehyde, 4-amino- involves its reactive functional groups. The aldehyde group can form Schiff bases with amines, while the amino group can participate in nucleophilic substitution reactions. These interactions can affect various molecular targets and pathways, making the compound useful in different applications.
Comparaison Avec Des Composés Similaires
Furfural (2-Furancarboxaldehyde): Similar structure but lacks the amino group.
5-Hydroxymethylfurfural: Contains a hydroxymethyl group instead of an amino group.
Uniqueness: 2-Furancarboxaldehyde, 4-amino- is unique due to the presence of both an aldehyde and an amino group on the furan ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in various applications.
Propriétés
Numéro CAS |
57500-48-8 |
|---|---|
Formule moléculaire |
C5H5NO2 |
Poids moléculaire |
111.10 g/mol |
Nom IUPAC |
4-aminofuran-2-carbaldehyde |
InChI |
InChI=1S/C5H5NO2/c6-4-1-5(2-7)8-3-4/h1-3H,6H2 |
Clé InChI |
KQCXYFRJCARTDO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC=C1N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] hydrogen sulfate](/img/structure/B13862311.png)
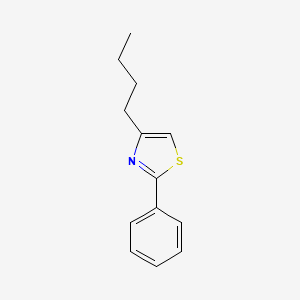
![1-methyl-2-[2-(3-methyl-2-thiophenyl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B13862327.png)
![(2R,6R,8R,12R)-12-phenyl-10-oxa-1-azatricyclo[6.4.0.02,6]dodecan-9-one](/img/structure/B13862329.png)
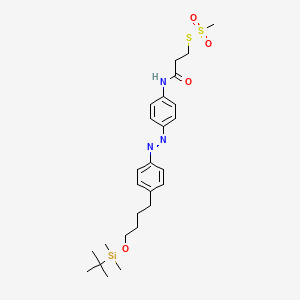
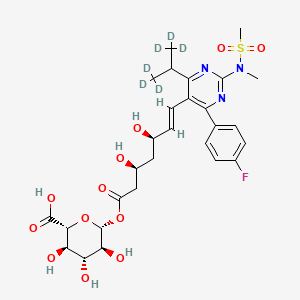
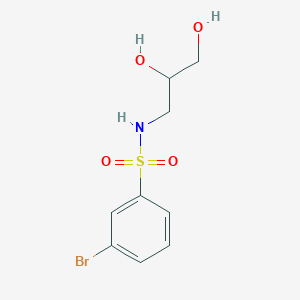
![(6R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13862353.png)
![6-Fluoro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13862360.png)
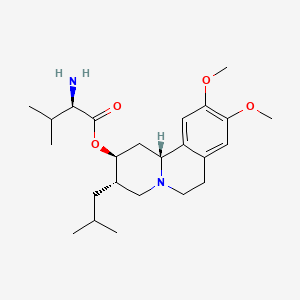
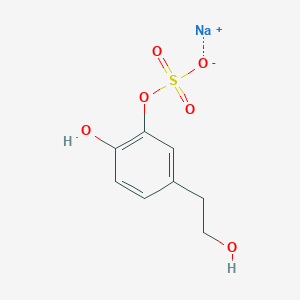
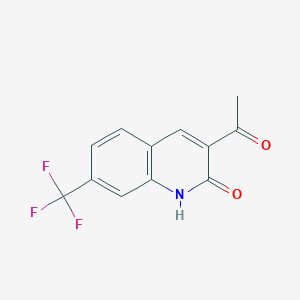
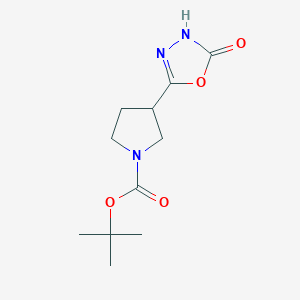
![2-[4-(Trifluoromethyl)phenyl]ethylhydrazine;sulfate](/img/structure/B13862405.png)
